molecular formula C10H10O4 B7858230 ferulic acid

ferulic acid

Cat. No.: B7858230
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-UHFFFAOYSA-N
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Description

ferulic acid, commonly known as this compound, is a hydroxycinnamic acid. It is a phenolic compound widely found in plant cell walls, particularly in seeds and leaves. This compound is known for its antioxidant properties and is used in various applications, including food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferulic acid can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the oxidation of eugenol using potassium permanganate .

Industrial Production Methods

Industrially, this compound is often extracted from plant sources such as rice bran, wheat bran, and corn bran. The extraction methods include alkaline hydrolysis, enzymatic hydrolysis, and solvent extraction . These methods are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ferulic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Various esters and ethers.

Scientific Research Applications

Ferulic acid has a wide range of applications in scientific research:

Mechanism of Action

Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferulic acid is unique due to its combination of hydroxyl and methoxy groups, which contribute to its potent antioxidant properties. This makes it more effective in scavenging free radicals compared to its analogs .

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBMYQBYZTDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97274-61-8
Details Compound: 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer
Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97274-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5040673
Record name Ferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-24-6
Record name Ferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Vanillin (40 g, 263 mmol) was dissolved in pyridine (120 ml), and malonic acid (41 g, 395 mm ol) was added, followed by piperidine (4 ml). The mixture was heated at 90° C. for 6 hs under N2. After removal of pridine, the residue was poured into water (500 ml), acidified to PH=3 by aq.HCl. The precipitate was collected, washed by water (150 ml×3), and dried to give product (47 g, 91.8%). LC-MS: m/e 193 (M−1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
91.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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